molecular formula C11H21NOS B12896821 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol CAS No. 61309-26-0

2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol

Cat. No.: B12896821
CAS No.: 61309-26-0
M. Wt: 215.36 g/mol
InChI Key: ISJGDZNGWPBUIE-UHFFFAOYSA-N
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Description

2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is a chemical compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol typically involves the reaction of a pyrrole derivative with a thiol compound under specific conditions. One common method includes the use of a base to deprotonate the thiol, followed by nucleophilic substitution on the pyrrole ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups onto the pyrrole ring .

Scientific Research Applications

2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is unique due to its specific combination of a pyrrole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61309-26-0

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

2-[(2-pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethanol

InChI

InChI=1S/C11H21NOS/c1-2-3-4-5-10-6-7-11(12-10)14-9-8-13/h10,13H,2-9H2,1H3

InChI Key

ISJGDZNGWPBUIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(=N1)SCCO

Origin of Product

United States

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